molecular formula C15H20ClNO2S B2483402 3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane CAS No. 2034288-42-9

3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane

Cat. No. B2483402
CAS RN: 2034288-42-9
M. Wt: 313.84
InChI Key: CEBWKKCDZPRTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane involves multiple steps, including cyclization reactions, functional group transformations, and the use of specific catalysts to achieve desired structural configurations. For example, the formation of tetrazole and cyclopropane derivatives through reactions involving chlorination and cycloaddition reactions showcases the complexity of synthesizing such compounds (Al-Hourani et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been conducted through X-ray crystallography, demonstrating the planarity of the tetrazole rings and the specific orientation of substituents which affect the molecule's overall shape and properties. The analysis provides insights into the spatial arrangement of atoms and the geometry of molecules, which are crucial for understanding their reactivity and interactions (Nikonova et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane and related compounds involves interactions with various reagents leading to transformations such as cyclopropanation, sulfonylation, and the formation of azepines through cycloaddition reactions. These reactions highlight the compounds' ability to undergo significant structural changes, impacting their chemical behavior and potential applications (Heo et al., 2020).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are determined by their molecular structure. For instance, the crystallographic analysis provides valuable information on the compounds' solid-state properties, contributing to our understanding of their stability and physical behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, the influence of substituents on reactivity, and the ability to participate in cycloaddition reactions, are essential for designing synthesis pathways and understanding the compound's behavior in chemical reactions. The use of sulfone as a transient activating group demonstrates the strategic manipulation of chemical properties to achieve desired reactions and products (Liu et al., 2021).

Scientific Research Applications

Catalysis and Synthetic Chemistry

  • Palladium-Catalyzed Nucleophilic Substitutions: Compounds similar to the one , such as 1-ethenylcyclopropylsulfonates, are used in palladium(0) catalyzed nucleophilic substitutions. This process is significant in the formation of cyclopropylideneethyl derivatives, which serve as valuable building blocks in synthetic chemistry (Stolle et al., 1992).

Pharmaceutical Research and Drug Design

  • Docking Studies for Drug Design: Similar structures, such as certain tetrazole derivatives, have been examined using docking studies and X-ray crystallography to understand their orientation and interaction with enzymes, aiding in drug design (Al-Hourani et al., 2015).

Material Science

  • Ionic Liquids: Azepane, a structural component of the compound, has been used to synthesize a new family of room temperature ionic liquids. These are promising for applications in the polyamide industry, potentially mitigating disposal issues (Belhocine et al., 2011).

Electrochemistry

  • Electronic Transport in Thin Films: Studies on polymers similar to the compound, like poly(azomethine sulfone)s, focus on their electronic transport properties. These findings are crucial for understanding semiconducting properties and the mechanism of electronic transport in films (Rusu et al., 2007).

Fuel Cell Technology

  • Proton Exchange Membrane in Fuel Cells: Sulfonated poly(ether sulfone)s, which share some structural features with the compound , have been developed for fuel cell applications. They form well-defined phase-separated structures, enhancing proton conduction (Matsumoto et al., 2009).

Computational Chemistry

  • Density Functional Theory Studies: The compound's related cycloheptane and heterocyclic derivatives have been studied using meta-hybrid density functional theory. This research provides insights into the structural reactivity and stability of these molecules (Unimuke et al., 2022).

properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclopropylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2S/c16-14-6-4-12(5-7-14)13-3-1-2-10-17(11-13)20(18,19)15-8-9-15/h4-7,13,15H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBWKKCDZPRTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(cyclopropylsulfonyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.